

Chemical Structure of 5-Chloro-2,3-Pyrazinedicarboxylic Acid

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Compound of Interest

Compound Name:	5-Chloropyrazine-2,3-dicarboxylic acid
CAS No.:	159853-92-6
Cat. No.:	B3106651

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An In-Depth Technical Guide for Drug Development Executive Summary

5-Chloro-2,3-pyrazinedicarboxylic acid ($C_6H_3ClN_2O_4$) is a highly functionalized pyrazine scaffold used primarily as an intermediate in the synthesis of bioactive agents, including antitubercular drugs (pyrazinamide analogs) and herbicidal compounds.[1] Its structure features an electron-deficient pyrazine ring substituted with two carboxylic acid groups at positions 2 and 3, and a labile chlorine atom at position 5.

This unique substitution pattern offers orthogonal reactivity: the carboxylic acids facilitate condensation reactions (anhydride/amide formation), while the C-5 chlorine serves as a handle for Nucleophilic Aromatic Substitution (

), enabling the introduction of diverse pharmacophores.

Structural Characterization & Properties Physicochemical Profile

The compound exists as a crystalline solid, though it is often handled in its anhydride or ester forms due to the propensity of the free acid to undergo decarboxylation under thermal stress.

Property	Data	Note
IUPAC Name	5-chloropyrazine-2,3-dicarboxylic acid	
CAS Number	159853-92-6	Definitive identifier
Molecular Formula	C ₆ H ₃ ClN ₂ O ₄	
Molecular Weight	202.55 g/mol	
Appearance	Off-white to pale yellow solid	Hygroscopic
Solubility	Soluble in DMSO, MeOH, Water (pH > 4)	Poor solubility in non-polar solvents
pKa (Predicted)	pKa ₁ ≈ 1.8, pKa ₂ ≈ 3.5	Highly acidic due to electron-deficient ring
Stability	Thermal decarboxylation > 160°C	Forms 5-chloropyrazine-2-carboxylic acid

Spectroscopic Signatures

- ¹H NMR (DMSO-d₆): A characteristic singlet at δ 8.8–9.0 ppm representing the single aromatic proton at the C-6 position. The absence of other aromatic signals confirms the substitution pattern.
- MS (ESI-): m/z 201 [M-H]⁻; fragmentation often shows loss of CO₂ (m/z 157).

Synthesis & Production Methodologies

The synthesis of 5-chloro-2,3-pyrazinedicarboxylic acid presents a challenge: preserving the chlorine atom during the harsh oxidative cleavage of the benzene ring precursor. Two primary routes are validated.[\[2\]](#)[\[3\]](#)

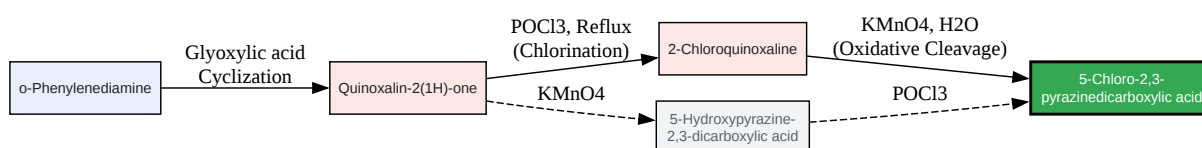
Route A: Oxidative Cleavage of 2-Chloroquinoxaline (Standard)

This method utilizes the oxidative degradation of the benzene ring in 2-chloroquinoxaline while leaving the electron-deficient pyrazine ring intact.

- **Precursor Synthesis:** o-Phenylenediamine is condensed with glyoxylic acid to form quinoxalin-2(1H)-one, which is chlorinated with phosphoryl chloride (POCl_3) to yield 2-chloroquinoxaline.
- **Oxidation:** 2-Chloroquinoxaline is treated with potassium permanganate (KMnO_4) in aqueous alkali. The electron-rich benzene ring is preferentially oxidized to dicarboxylic acids, yielding the target.

Route B: Chlorination of 5-Hydroxypyrazine-2,3-dicarboxylic Acid

Alternatively, the hydroxy-analog (formed via oxidation of quinoxalin-2-one) is directly chlorinated. This route avoids potential hydrolysis of the chlorine during the oxidative step.



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Figure 1: Synthetic pathways to 5-chloro-2,3-pyrazinedicarboxylic acid. Solid lines denote the preferred oxidative route.

Reactivity & Functionalization

The chemical utility of this scaffold lies in its bifunctional reactivity.

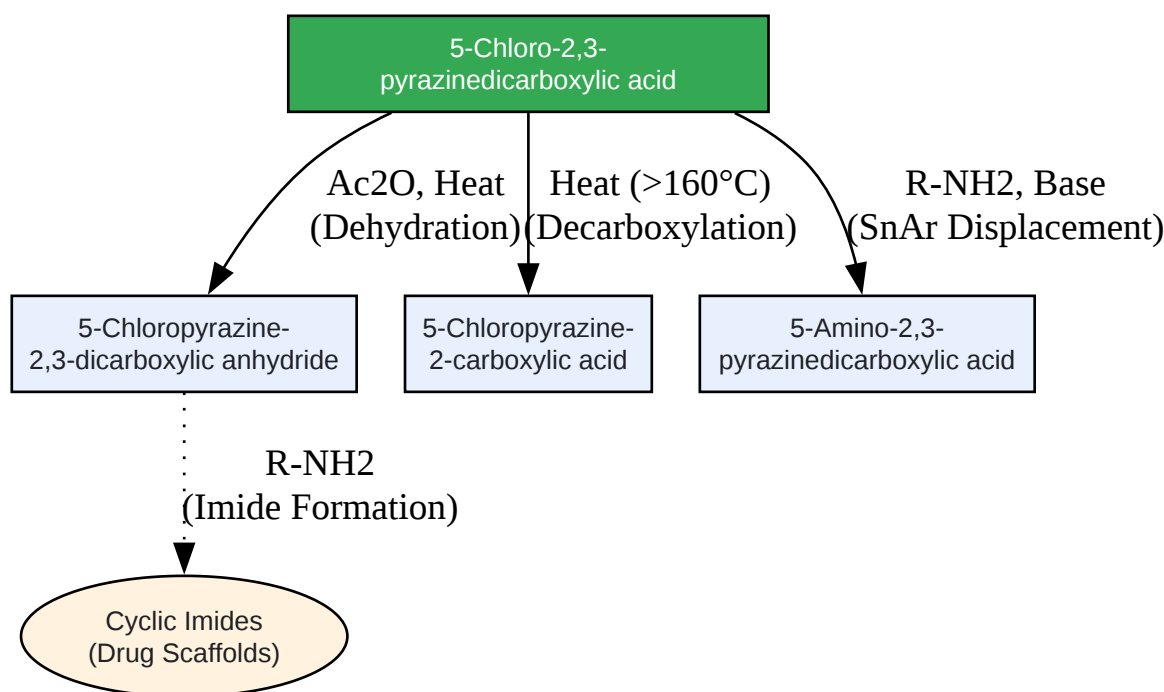
Nucleophilic Aromatic Substitution () at C-5

The C-5 position is highly activated for nucleophilic attack due to the electron-withdrawing nature of the two carboxylic acid groups and the pyrazine nitrogens.

- Amination: Reaction with primary/secondary amines yields 5-amino-2,3-pyrazinedicarboxylic acids.
- Alkoxylation: Reaction with sodium methoxide yields the 5-methoxy derivative.

Carboxyl Group Transformations

- Anhydride Formation: Heating with acetic anhydride or thionyl chloride yields 5-chloropyrazine-2,3-dicarboxylic anhydride. This is a potent electrophile for synthesizing imides (e.g., Zopiclone analogs).
- Regioselective Decarboxylation: Controlled thermal decarboxylation typically removes the acid group at C-3 (adjacent to the bulky substituent or due to electronic effects), yielding 5-chloropyrazine-2-carboxylic acid (CAS 36070-80-1).



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Figure 2: Reactivity map showing divergence into anhydrides, mono-acids, and amino-derivatives.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2,3-pyrazinedicarboxylic Acid (Oxidation Method)

Note: This protocol is adapted from standard quinoxaline oxidation procedures.

- Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and thermometer.
- Dissolution: Suspend 2-chloroquinoxaline (10.0 g, 60 mmol) in water (300 mL). Add NaOH (2.5 g) to aid dispersion if necessary.
- Oxidation: Heat the mixture to 90°C. Slowly add Potassium Permanganate (KMnO₄, 30.0 g, 190 mmol) in portions over 2 hours. Caution: Exothermic reaction.
- Workup: Reflux for an additional 1 hour. Filter the hot mixture through Celite to remove MnO₂. Wash the cake with hot water.
- Isolation: Acidify the clear filtrate with conc. HCl to pH 1–2. Cool to 4°C overnight.
- Purification: Collect the precipitate by filtration. Recrystallize from water/acetone to yield the title compound as a white to pale yellow solid.

Protocol B: Conversion to 5-Chloropyrazine-2,3-dicarboxylic Anhydride

- Reaction: Dissolve the diacid (5.0 g) in Acetic Anhydride (20 mL).
- Reflux: Heat at reflux (140°C) for 2 hours under nitrogen.
- Isolation: Evaporate volatiles under vacuum. The residue is the cyclic anhydride, used directly in subsequent steps to avoid hydrolysis.

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